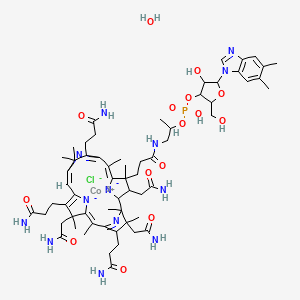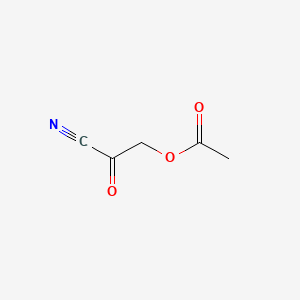
2-Cyano-2-oxoethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-2-oxoethyl acetate: is an organic compound with the molecular formula C5H5NO3. It is known for its role as an intermediate in various chemical reactions and its utility in the synthesis of more complex molecules. The compound features both a cyano group and an ester functional group, making it a versatile reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2-Cyano-2-oxoethyl acetate typically involves the reaction of cyanoacetic acid with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyanoacetic acid+Acetic anhydride→2-Cyano-2-oxoethyl acetate+Acetic acid
The reaction is usually performed at elevated temperatures to facilitate the esterification process. The use of a catalyst, such as sulfuric acid, can further enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters and improved efficiency. The use of high-purity starting materials and optimized reaction conditions ensures the consistent production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyano-2-oxoethyl acetate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The cyano group can be targeted by nucleophiles, leading to the formation of substituted derivatives.
Condensation reactions: The compound can participate in condensation reactions with amines to form cyanoacetamide derivatives.
Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to yield cyanoacetic acid and ethanol.
Common Reagents and Conditions:
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Condensation reactions: These reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products:
Nucleophilic substitution: Substituted derivatives of this compound.
Condensation reactions: Cyanoacetamide derivatives.
Hydrolysis: Cyanoacetic acid and ethanol.
Applications De Recherche Scientifique
2-Cyano-2-oxoethyl acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: this compound derivatives have been investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: The compound is employed in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-Cyano-2-oxoethyl acetate is largely dependent on the specific reactions it undergoes. In nucleophilic substitution reactions, the cyano group acts as an electrophilic center, attracting nucleophiles and facilitating the formation of new chemical bonds. In condensation reactions, the ester group can participate in nucleophilic addition-elimination mechanisms, leading to the formation of cyanoacetamide derivatives.
Comparaison Avec Des Composés Similaires
Ethyl cyanoacetate: Similar in structure but lacks the oxo group.
Methyl cyanoacetate: Similar in structure but has a methyl ester instead of an ethyl ester.
Cyanoacetic acid: The parent compound without the ester group.
Uniqueness: 2-Cyano-2-oxoethyl acetate is unique due to the presence of both a cyano group and an ester group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis, providing versatility that is not seen in simpler compounds like ethyl cyanoacetate or cyanoacetic acid.
Propriétés
Numéro CAS |
82469-78-1 |
|---|---|
Formule moléculaire |
C5H5NO3 |
Poids moléculaire |
127.10 g/mol |
Nom IUPAC |
(2-cyano-2-oxoethyl) acetate |
InChI |
InChI=1S/C5H5NO3/c1-4(7)9-3-5(8)2-6/h3H2,1H3 |
Clé InChI |
KNQXQZSRXRRCIZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC(=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



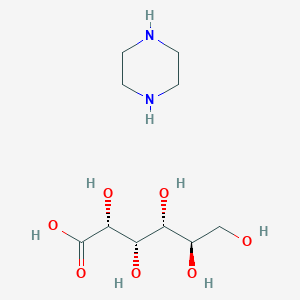
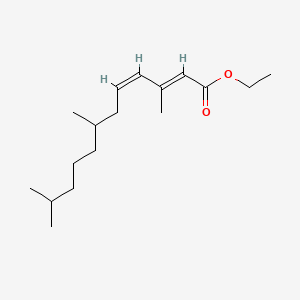



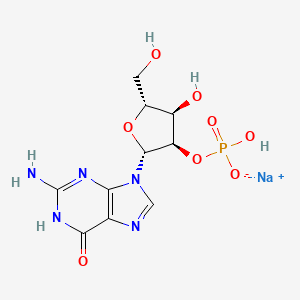

![Methyl 3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoate](/img/structure/B12656728.png)
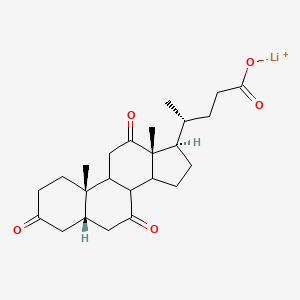
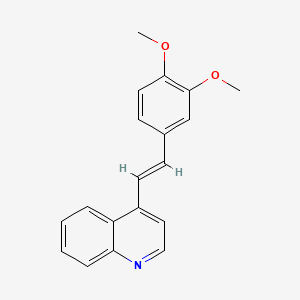
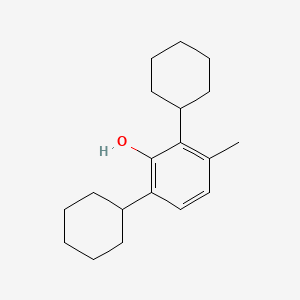
![2-[Benzyl(methyl)amino]-1-(4-bromophenyl)ethanone hydrochloride](/img/structure/B12656751.png)
